Amine triflate
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Overview
Description
Preparation Methods
Amine triflate can be synthesized through several methods. One common approach involves the direct alkylation of organic bases such as amines, phosphines, or heterocyclic compounds with methyl and ethyl trifluoromethanesulfonate (methyl and ethyl triflate) . This method is solvent- and halogen-free, making it environmentally friendly. Industrial production often involves the metathesis reaction of corresponding chlorides, bromides, or methylsulfates with metal triflates .
Chemical Reactions Analysis
Amine triflate undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to its excellent leaving group properties, this compound is highly reactive in nucleophilic substitution reactions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, often facilitated by specific catalysts and reagents.
Polymerization: This compound is used in the polymerization of methyl methacrylate, yielding high molecular weight polymers.
Common reagents used in these reactions include triflic acid, metal triflates, and various organic bases . The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Amine triflate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of amine triflate involves its ability to act as a strong electron-withdrawing group. This property stabilizes the negative charge on the triflate anion, making it an excellent leaving group in various chemical reactions . The trifluoromethyl group further enhances this stability through resonance and inductive effects .
Comparison with Similar Compounds
Amine triflate can be compared with other similar compounds such as triflamides and triflimides. These compounds also contain the trifluoromethanesulfonyl group but differ in their specific structures and reactivity . Triflamides (CF₃SO₂NHR) and triflimides ((CF₃SO₂)₂NH) are strong NH-acids and are used as catalysts in various chemical processes . The unique properties of this compound, such as its high reactivity and stability, make it distinct from these related compounds.
Similar Compounds
- Triflamides (CF₃SO₂NHR)
- Triflimides ((CF₃SO₂)₂NH)
- Trifluoromethanesulfonic anhydride (CF₃SO₂)₂O
- N-phenyltriflimide (CF₃SO₂)₂NPh
This compound’s unique combination of stability and reactivity makes it a valuable compound in various fields of scientific research and industrial applications.
Biological Activity
Amine triflate, specifically referring to the trifluoromethanesulfonate (triflate) derivatives of amines, has garnered attention in organic synthesis and medicinal chemistry due to its unique reactivity and biological properties. This article explores the biological activity of amine triflates, highlighting their synthesis, mechanisms of action, and potential applications in drug discovery.
Overview of this compound
Amine triflates are formed from amines and triflic acid (trifluoromethanesulfonic acid), resulting in a highly electrophilic species that can engage in various nucleophilic reactions. The triflate group is known for its ability to stabilize positive charges, making it an excellent leaving group in chemical reactions.
Synthesis of Amine Triflates
The synthesis of amine triflates typically involves the reaction of amines with triflic anhydride or triflic acid. This reaction can be facilitated under mild conditions and often leads to high yields of the desired triflate product. For example, secondary and tertiary amines can be converted into their corresponding triflates through a straightforward procedure involving the addition of triflic anhydride to the amine solution.
Mechanistic Insights
The mechanism by which amine triflates exhibit biological activity often involves their ability to form reactive intermediates. Upon activation, these intermediates can participate in various transformations, including nucleophilic substitutions and cyclization reactions. For instance, studies have shown that activated amides can undergo intramolecular cyclizations leading to the formation of heterocycles, which are prevalent in many biologically active compounds .
Antibacterial Activity
Recent research has demonstrated that certain this compound derivatives exhibit significant antibacterial properties. A study evaluated a series of 3-aminoalkylated indoles synthesized using silver triflate as a catalyst. Among these compounds, some showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship indicated that modifications in substituents could enhance or diminish antibacterial efficacy.
Drug Discovery Potential
Amine triflates have been identified as valuable intermediates in the synthesis of drug candidates. Their ability to facilitate the formation of complex structures makes them attractive for developing novel pharmaceuticals. For example, the direct amination of alcohols catalyzed by aluminum triflate has been explored for synthesizing various amine derivatives that could serve as building blocks in drug development .
Case Studies
- Trifluoroethylation Reactions : A study highlighted a catalyst-free method for the trifluoroethylation of amines using trifluoroacetic acid (TFA). This approach allowed for the synthesis of functionalized β-fluoroalkylamines, expanding the toolbox for creating fluorinated compounds relevant to drug discovery .
- Direct Amination : Research on the direct amination of alcohols using aluminum triflate revealed insights into reaction conditions that favor selectivity towards different amine products. The findings emphasized the role of solvent choice in optimizing yields and selectivity .
Data Tables
Compound | Synthesis Method | Biological Activity |
---|---|---|
3-aminoalkylated indoles | Silver triflate-catalyzed reaction | Antibacterial against Gram-positive/negative |
Fluorinated β-amines | Catalyst-free trifluoroethylation | Potential drug candidates |
Amines from alcohols | Direct amination with aluminum triflate | Building blocks for pharmaceuticals |
Properties
Molecular Formula |
CH4F3NO3S |
---|---|
Molecular Weight |
167.11 g/mol |
IUPAC Name |
azane;trifluoromethanesulfonic acid |
InChI |
InChI=1S/CHF3O3S.H3N/c2-1(3,4)8(5,6)7;/h(H,5,6,7);1H3 |
InChI Key |
BMWDUGHMODRTLU-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.N |
Origin of Product |
United States |
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